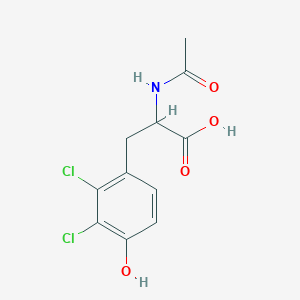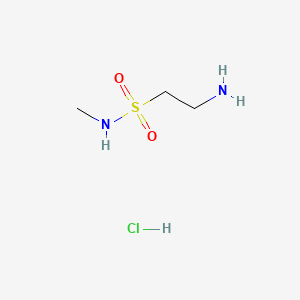
2-Bromo-5-cyclopropylthiazole
Vue d'ensemble
Description
2-Bromo-5-cyclopropylthiazole is a thiazole compound with the molecular formula C6H6BrNS and a molecular weight of 204.09 . It is a member of the azole heterocycles, which also include imidazoles and oxazoles .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-cyclopropylthiazole consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
2-Bromo-5-cyclopropylthiazole is a compound with a molecular weight of 204.09 . Further physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Medicine: Antimicrobial and Antitumor Activity
2-Bromo-5-cyclopropylthiazole: has been identified as a core structure in compounds exhibiting a range of biological activities. Thiazole derivatives are known for their antimicrobial and antitumor properties . This compound could serve as a precursor in the synthesis of new drugs with potential efficacy against bacterial and cancerous cells.
Agriculture: Pesticide Development
In the agricultural sector, thiazole derivatives are used in the development of pesticides. The antimicrobial properties of compounds like 2-Bromo-5-cyclopropylthiazole can be harnessed to protect crops from various pathogens, contributing to crop protection and yield improvement .
Material Science: Chemical Synthesis
2-Bromo-5-cyclopropylthiazole: is utilized in material science for the synthesis of complex molecules. Its reactivity, particularly at the benzylic position, makes it a valuable building block in organic synthesis, leading to the creation of new materials with desired properties .
Industrial Applications: Chemical Building Block
Industrially, 2-Bromo-5-cyclopropylthiazole is used as a chemical building block. Its structural features allow for various chemical transformations, making it a versatile intermediate in the manufacture of a wide range of industrial chemicals .
Environmental Impact: Ozone Depletion Potential
The environmental impact of chemicals is a critical area of study. Compounds like 2-Bromo-5-cyclopropylthiazole are assessed for their ozone depletion potential, ensuring that their use does not contribute to environmental degradation .
Biotechnology: Enzyme Inhibition
In biotechnological research, 2-Bromo-5-cyclopropylthiazole and its derivatives are explored for enzyme inhibition properties. This can lead to the development of new treatments for diseases like diabetes, where enzyme regulation plays a crucial role .
Pharmaceutical Research: Drug Development
In pharmaceutical research, 2-Bromo-5-cyclopropylthiazole is a candidate for drug development due to its potential biological activities. It is studied for its interactions with various biological targets, which could lead to the discovery of new therapeutic agents .
Chemical Synthesis: Reagent in Organic Chemistry
Finally, 2-Bromo-5-cyclopropylthiazole is a valuable reagent in organic chemistry. It is used in the synthesis of various organic compounds, including those with potential pharmacological activities .
Safety and Hazards
Mécanisme D'action
Target of Action
Thiazole derivatives, which include 2-bromo-5-cyclopropylthiazole, have been found in many important synthetic drug molecules, suggesting that they bind with high affinity to multiple receptors .
Mode of Action
It is known that thiazole derivatives interact with their targets, leading to various biological activities . The specific interactions of 2-Bromo-5-cyclopropylthiazole with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiazole derivatives are known to possess various biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathways are likely diverse and depend on the specific targets and mode of action of 2-Bromo-5-cyclopropylthiazole.
Result of Action
Given the biological activities associated with thiazole derivatives, it can be inferred that 2-bromo-5-cyclopropylthiazole may have significant effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
2-bromo-5-cyclopropyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c7-6-8-3-5(9-6)4-1-2-4/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBIQBNTBZVRNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride](/img/structure/B1521639.png)





![3-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521650.png)

![C-(4-Isopropyl-[1,2,3]thiadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1521653.png)



